molecular formula C21H20N4O B8303805 13-Benzyl-2-ethyl-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

13-Benzyl-2-ethyl-9-methyl-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

Cat. No. B8303805
M. Wt: 344.4 g/mol
InChI Key: VSEYNHJGEGEYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05705499

Procedure details

To a solution of 5,11-dihydro-11-ethyl-8-iodo-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (0.3 g, 0.79 mmol), bis(triphenylphosphine)palladium(II) chloride (18 mg, 0.03 mmol), and 2,6-di-tert-butyl-4-methylphenol (1 crystal) in 5 mL of N,N-dimethylformamide was added benzyltributylstannane (0.36 g, 0.94 mmol). The resultant reaction mixture was heated at 100° C. under argon for 5 hours. An aqueous solution of potassium fluoride was added and the mixture was stirred for 5 hours. The product was extracted with dichloromethane and purified by flash chromatography, eluting with ethyl acetate/dichloromethane, to give 20 mg of the title compound as an oil.
Name
5,11-dihydro-11-ethyl-8-iodo-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[C:9]2[N:10]=[CH:11][C:12](I)=[CH:13][C:8]=2[C:7](=[O:15])[N:6]([CH3:16])[C:5]2[CH:17]=[CH:18][CH:19]=[N:20][C:4]1=2)[CH3:2].[C:21]([C:25]1[CH:30]=[C:29](C)[CH:28]=[C:27](C(C)(C)C)[C:26]=1O)(C)(C)C.C([Sn](CCCC)(CCCC)CCCC)C1C=CC=CC=1.[F-].[K+]>CN(C)C=O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH2:21]([C:12]1[CH:11]=[N:10][C:9]2[N:3]([CH2:1][CH3:2])[C:4]3[N:20]=[CH:19][CH:18]=[CH:17][C:5]=3[N:6]([CH3:16])[C:7](=[O:15])[C:8]=2[CH:13]=1)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:3.4,^1:66,85|

Inputs

Step One
Name
5,11-dihydro-11-ethyl-8-iodo-5-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one
Quantity
0.3 g
Type
reactant
Smiles
C(C)N1C2=C(N(C(C3=C1N=CC(=C3)I)=O)C)C=CC=N2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
Name
Quantity
0.36 g
Type
reactant
Smiles
C(C1=CC=CC=C1)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
18 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate/dichloromethane

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=CC2=C(N(C3=C(N(C2=O)C)C=CC=N3)CC)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.